molecular formula C17H28N2O5 B13901284 methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

Cat. No.: B13901284
M. Wt: 340.4 g/mol
InChI Key: AZLYQXBGRZORNH-AVGNSLFASA-N
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Description

Methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate is a complex organic compound with a unique structure This compound is characterized by its pyrrolo[1,2-a]azocine core, which is a bicyclic system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the pyrrolo[1,2-a]azocine core, followed by the introduction of the functional groups. Common reagents used in these reactions include protecting groups, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
  • 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid

Uniqueness

Methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate is unique due to its specific structural features, such as the pyrrolo[1,2-a]azocine core and the presence of multiple functional groups

Properties

Molecular Formula

C17H28N2O5

Molecular Weight

340.4 g/mol

IUPAC Name

methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

InChI

InChI=1S/C17H28N2O5/c1-17(2,3)24-16(22)18-12-8-6-5-7-11-9-10-13(15(21)23-4)19(11)14(12)20/h11-13H,5-10H2,1-4H3,(H,18,22)/t11-,12-,13-/m0/s1

InChI Key

AZLYQXBGRZORNH-AVGNSLFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC2CCC(N2C1=O)C(=O)OC

Origin of Product

United States

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